molecular formula C13H17ClN2O B2638553 N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride CAS No. 1822846-71-8

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride

Cat. No.: B2638553
CAS No.: 1822846-71-8
M. Wt: 252.74
InChI Key: OKNHBMJNMXCYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is a chemical compound that features a unique structure combining a cyclohexenone ring with a pyridinium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with pyridine derivatives. One common method includes the use of acid chlorides and triethylamine as a base in tetrahydrofuran (THF) solvent. The reaction is monitored by thin-layer chromatography (TLC) and yields an orange solid product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride exerts its effects involves interaction with molecular targets such as enzymes. For instance, it may inhibit enzymes like p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of amino acids . This inhibition can lead to various biological effects, including the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is unique due to its combination of a cyclohexenone ring and a pyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl)-pyridin-4-ylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-13(2)8-11(7-12(16)9-13)15-10-3-5-14-6-4-10;/h3-7H,8-9H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHBMJNMXCYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)[NH2+]C2=CC=NC=C2)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.